4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile
Description
4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile is an organic compound known for its unique chemical structure and properties It contains a trifluoromethyl group, a benzonitrile moiety, and a tert-butyl group attached to an amino group
Properties
CAS No. |
821777-45-1 |
|---|---|
Molecular Formula |
C14H15F3N2O |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
4-[tert-butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H15F3N2O/c1-13(2,3)19(6-7-20)11-5-4-10(9-18)12(8-11)14(15,16)17/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
XNCFGYAOPSGPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylbenzonitrile with 2-oxoethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzonitrile
- 2-(Trifluoromethyl)benzonitrile
- 4-Amino-2-(trifluoromethyl)benzonitrile
Uniqueness
4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Biological Activity
4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the available literature on its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by its molecular formula and its CAS number, which is 123387-72-4. The presence of the trifluoromethyl group is significant, as it often enhances biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have demonstrated that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. Specifically, a related benzonitrile compound showed effectiveness against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) were reported as 25.9 µM for S. aureus and 12.9 µM for MRSA, indicating strong bactericidal activity, as the minimum bactericidal concentrations (MBCs) were equal to the MIC values .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | MBC (µM) | Activity Type |
|---|---|---|---|
| 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile | 25.9 | 25.9 | Bactericidal |
| Compound A (CF3 variant) | 12.9 | 12.9 | Bactericidal |
| Compound B (non-CF3 variant) | >50 | >50 | No significant activity |
Anti-inflammatory Potential
The anti-inflammatory effects of this compound are also notable. In vitro studies indicated that certain structural modifications could enhance or diminish its ability to modulate inflammatory pathways, specifically through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Compounds with various substituents on the phenyl ring showed differing effects on NF-κB activity, suggesting that careful modification could yield compounds with improved anti-inflammatory properties .
Table 2: NF-κB Modulation by Substituted Compounds
| Compound | NF-κB Activity Change (%) |
|---|---|
| 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile | +10 to +15 |
| Compound C (highly lipophilic) | -9 |
| Compound D (brominated variant) | +5 |
The proposed mechanisms by which 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile exerts its biological effects include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, which is critical for bacterial survival.
- Modulation of Inflammatory Pathways : The compound may inhibit key transcription factors involved in inflammation, such as NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
- Direct Cytotoxicity : At higher concentrations, the compound may induce cytotoxic effects in certain cell lines, which could be leveraged for therapeutic applications against cancer cells.
Case Studies
A notable study involved a high-throughput screening of a library containing similar compounds against Mycobacterium tuberculosis. The results indicated that derivatives with structural similarities to 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile exhibited promising anti-tubercular activity with MIC values ranging from 6.3 to 23 µM . This highlights the potential for further development in treating resistant strains of tuberculosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
